2-Methoxy-5-methylpyrazine

Description

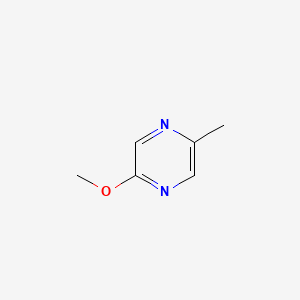

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-5-methylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-5-3-8-6(9-2)4-7-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHQNWZNVCSEVEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=N1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0062684 | |

| Record name | Pyrazine, 2-methoxy-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

167.00 to 168.00 °C. @ 760.00 mm Hg | |

| Record name | 2-Methoxy-5-methylpyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040141 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2882-22-6 | |

| Record name | 2-Methoxy-5-methylpyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2882-22-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-5-methylpyrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002882226 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazine, 2-methoxy-5-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyrazine, 2-methoxy-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxy-5-methylpyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.854 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHOXY-5-METHYLPYRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LJ792258CD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Methoxy-5-methylpyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040141 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Methoxy-5-methylpyrazine

For distribution among: Researchers, scientists, and drug development professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methoxy-5-methylpyrazine, a significant heterocyclic compound with pronounced organoleptic properties and a key intermediate in the synthesis of pharmaceuticals. This document delineates a robust synthetic protocol for its preparation via nucleophilic aromatic substitution, leveraging readily available precursors. Furthermore, it offers a detailed exposition of the analytical methodologies requisite for the unambiguous characterization and purity assessment of the synthesized compound. This guide is intended to be a valuable resource for researchers in medicinal chemistry, flavor science, and organic synthesis, providing both theoretical insights and practical, field-proven protocols.

Introduction: The Significance of this compound

This compound is an aromatic ether and a member of the pyrazine class of compounds.[1] It is a colorless to pale yellow liquid with a characteristic nutty, earthy, and roasted aroma, making it a valuable constituent in the flavor and fragrance industries.[2] Its presence has been reported in food products such as sherry and krill.[3] Beyond its sensory attributes, this compound serves as a critical building block in the pharmaceutical industry, most notably as a key intermediate in the synthesis of Glipizide, a second-generation sulfonylurea oral hypoglycemic agent used for the management of type II diabetes. The strategic importance of this molecule necessitates a thorough understanding of its synthesis and a reliable framework for its characterization.

This guide is structured to provide a holistic understanding of this compound, from its molecular architecture to its practical synthesis and rigorous analytical validation.

Synthesis of this compound: A Mechanistic and Practical Approach

The synthesis of this compound is most effectively achieved through a nucleophilic aromatic substitution (SNAr) reaction. This pathway is favored due to the electron-deficient nature of the pyrazine ring, which is further activated by the presence of a good leaving group, such as a halide.

The Underlying Chemistry: Nucleophilic Aromatic Substitution on the Pyrazine Ring

The pyrazine ring, with its two electronegative nitrogen atoms, is inherently electron-poor, making it susceptible to attack by nucleophiles.[4] This is in stark contrast to electron-rich aromatic systems like benzene, which typically undergo electrophilic substitution. The presence of a halogen, such as chlorine, at the 2-position of the pyrazine ring provides an excellent leaving group, facilitating the SNAr mechanism.

The reaction with sodium methoxide proceeds via an addition-elimination mechanism.[5] The methoxide ion, a potent nucleophile, attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the pyrazine ring, including the nitrogen atoms, which stabilizes the intermediate. In the subsequent elimination step, the chloride ion is expelled, and the aromaticity of the pyrazine ring is restored, yielding the desired this compound.

Diagram of the Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound from 2-Chloro-5-methylpyrazine

This protocol is based on established methods for the nucleophilic substitution of chloropyrazines.[6]

Materials:

-

2-Chloro-5-methylpyrazine

-

Sodium methoxide (solid or as a solution in methanol)

-

Anhydrous methanol

-

Diethyl ether

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask with a reflux condenser and magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-Chloro-5-methylpyrazine in anhydrous methanol.

-

Addition of Nucleophile: To the stirred solution, add sodium methoxide portion-wise at room temperature. An exothermic reaction may be observed.

-

Reaction: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: After completion of the reaction, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

-

Extraction: To the residue, add water and extract with diethyl ether (3 x 50 mL). Combine the organic layers.

-

Washing and Drying: Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and filter.

-

Solvent Removal and Purification: Remove the diethyl ether by rotary evaporation to yield the crude product. The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

Analytical Characterization: A Multi-faceted Approach to Structure Elucidation and Purity Assessment

The unambiguous identification and purity determination of the synthesized this compound require a combination of spectroscopic and chromatographic techniques.

Spectroscopic Analysis

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound.

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signals: a singlet for the methyl protons, a singlet for the methoxy protons, and two singlets or an AB quartet for the aromatic protons on the pyrazine ring. The chemical shifts are influenced by the electronic environment of the protons.

-

¹³C NMR: The carbon-13 NMR spectrum will provide information on the number of non-equivalent carbon atoms in the molecule. The carbon attached to the oxygen of the methoxy group will be significantly downfield due to the deshielding effect of the oxygen atom.

Predicted NMR Data for this compound:

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~2.4 | Singlet | -CH₃ |

| ~3.9 | Singlet | -OCH₃ | |

| ~7.8 | Singlet | Pyrazine-H | |

| ~8.0 | Singlet | Pyrazine-H | |

| ¹³C | ~21 | Quartet | -CH₃ |

| ~53 | Quartet | -OCH₃ | |

| ~135 | Doublet | Pyrazine-CH | |

| ~145 | Doublet | Pyrazine-CH | |

| ~150 | Singlet | Pyrazine-C-CH₃ | |

| ~160 | Singlet | Pyrazine-C-OCH₃ |

Diagram of the NMR Analysis Workflow

Caption: Workflow for NMR spectral analysis.

3.1.2. Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for C-H stretching of the methyl and aromatic groups, C-O stretching of the ether linkage, and C=N and C=C stretching of the pyrazine ring.

Expected Infrared Absorption Bands:

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 2950-3100 | C-H stretching (aromatic and aliphatic) |

| 1500-1600 | C=N and C=C stretching (pyrazine ring) |

| 1200-1300 | C-O-C asymmetric stretching (ether) |

| 1000-1100 | C-O-C symmetric stretching (ether) |

3.1.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound (Molecular Weight: 124.14 g/mol ), the electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 124.[7] Key fragmentation pathways would involve the loss of a methyl radical (•CH₃) from the methoxy group to give a fragment at m/z 109, and the loss of a formyl radical (•CHO) to give a fragment at m/z 95.

Chromatographic Analysis

3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the ideal technique for the analysis of volatile compounds like this compound. It provides both qualitative and quantitative information.

GC-MS Protocol:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).

-

Carrier Gas: Helium.

-

Injector: Split/splitless injector.

-

Oven Temperature Program: A suitable temperature program to ensure good separation from any impurities.

-

Mass Spectrometer: Operated in electron ionization (EI) mode.

3.2.2. High-Performance Liquid Chromatography (HPLC)

HPLC can also be employed for the purity assessment of this compound. A reverse-phase HPLC method would be appropriate.

HPLC Method:

-

Column: C18 reverse-phase column.[8]

-

Mobile Phase: A gradient of acetonitrile and water, possibly with a modifier like formic acid for improved peak shape.[8]

-

Detection: UV detection at a suitable wavelength (e.g., 270 nm).

Conclusion

This technical guide has detailed a reliable and efficient method for the synthesis of this compound via nucleophilic aromatic substitution. The provided experimental protocol, coupled with the comprehensive analytical characterization framework, offers a robust system for the preparation and validation of this important heterocyclic compound. The methodologies described herein are grounded in established chemical principles and are designed to be readily implemented in a laboratory setting by researchers and scientists in the fields of organic synthesis, medicinal chemistry, and flavor science.

References

- 1. Showing Compound this compound (FDB019838) - FooDB [foodb.ca]

- 2. bio-conferences.org [bio-conferences.org]

- 3. benchchem.com [benchchem.com]

- 4. learninglink.oup.com [learninglink.oup.com]

- 5. Pyrazines. Part III. Some nucleophilic substitution reactions of chloropyrazines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 6. This compound | C6H8N2O | CID 76153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. HPLC Method for Analysis of 2-Methoxypyrazine on Primesep 100 Column by SIELC Technologies | SIELC Technologies [sielc.com]

- 8. 2-Chloro-3-methoxy-5-methyl-pyrazine synthesis - chemicalbook [chemicalbook.com]

Spectroscopic Data of 2-Methoxy-5-methylpyrazine: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic profile of 2-Methoxy-5-methylpyrazine (CAS No: 2882-22-6), a significant heterocyclic compound found in various natural products and utilized as a flavor and aroma agent. Due to the limited availability of public domain experimental spectra for this specific compound, this guide leverages high-quality predicted spectroscopic data, interpreted and validated through comparative analysis with structurally related molecules. We present an in-depth examination of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic characteristics. This guide is intended to serve as a vital resource for researchers, scientists, and professionals in drug development and analytical chemistry by providing a robust framework for the identification and characterization of this compound.

Introduction

This compound is a member of the pyrazine family, a class of nitrogen-containing heterocyclic compounds.[1] These compounds are of significant interest due to their prevalence in roasted, toasted, and fermented foods, where they contribute characteristic nutty, roasted, and earthy aromas. The specific sensory properties of this compound make it a valuable component in the flavor and fragrance industry.[2] Beyond its organoleptic properties, the pyrazine ring is a common scaffold in medicinal chemistry, making the characterization of its derivatives crucial for drug discovery and development.

The unambiguous identification of this compound relies on a combination of modern spectroscopic techniques. This guide provides a detailed exploration of its expected spectroscopic signatures.

Molecular Structure and Properties:

-

Molecular Formula: C₆H₈N₂O[3]

-

Molecular Weight: 124.14 g/mol [1]

-

IUPAC Name: this compound[1]

-

Synonyms: 6-Methoxy-3-methylpyrazine, Pyrazine, 2-methoxy-5-methyl-[1]

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show three distinct signals corresponding to the two aromatic protons and the two methyl groups.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.0 | Singlet | 1H | H-3 |

| ~7.8 | Singlet | 1H | H-6 |

| ~3.9 | Singlet | 3H | -OCH₃ |

| ~2.5 | Singlet | 3H | -CH₃ |

Interpretation:

-

The two protons on the pyrazine ring (H-3 and H-6) are expected to appear as singlets in the aromatic region (δ 7.0-8.5 ppm). Their distinct chemical environments would lead to slightly different chemical shifts.

-

The methoxy group (-OCH₃) protons are anticipated to produce a sharp singlet at approximately 3.9 ppm.

-

The methyl group (-CH₃) attached to the pyrazine ring will also appear as a singlet, further upfield around 2.5 ppm.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum is predicted to show six signals, corresponding to the six carbon atoms in the molecule.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~160 | C-2 |

| ~145 | C-5 |

| ~138 | C-3 |

| ~135 | C-6 |

| ~53 | -OCH₃ |

| ~21 | -CH₃ |

Interpretation:

-

The carbon atom attached to the electronegative oxygen (C-2) is expected to be the most downfield signal.

-

The other carbon atoms of the pyrazine ring will resonate in the aromatic region.

-

The methoxy carbon will appear around 53 ppm, and the methyl carbon will be the most upfield signal at approximately 21 ppm.

Experimental Protocol for NMR Analysis

The following is a generalized protocol for acquiring NMR spectra of pyrazine derivatives.

Caption: Workflow for NMR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, electron ionization (EI) is a common method.

Predicted Mass Spectrum Data (EI):

| m/z | Relative Intensity | Proposed Fragment |

| 124 | High | [M]⁺ (Molecular Ion) |

| 109 | Moderate | [M - CH₃]⁺ |

| 95 | Moderate | [M - CHO]⁺ |

| 81 | High | [M - CH₃ - CO]⁺ |

| 53 | Moderate | [C₃H₃N]⁺ |

Interpretation of Fragmentation:

The molecular ion peak is expected at m/z 124, corresponding to the molecular weight of the compound. Key fragmentation pathways likely involve the loss of a methyl radical (•CH₃) from the methoxy group to give a fragment at m/z 109. Subsequent loss of carbon monoxide (CO) would lead to a fragment at m/z 81. Another potential fragmentation is the loss of a formyl radical (•CHO) to yield a fragment at m/z 95.

Caption: Predicted major fragmentation pathways of this compound.

Experimental Protocol for GC-MS Analysis

A typical method for analyzing volatile pyrazines is Gas Chromatography-Mass Spectrometry (GC-MS).

-

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or methanol).

-

GC Conditions:

-

Injector: Split/splitless, 250 °C.

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

-

-

MS Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

Infrared (IR) Spectroscopy

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Vibration |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 2950-2850 | Medium | Aliphatic C-H Stretch (-CH₃, -OCH₃) |

| 1600-1450 | Strong | C=C and C=N Ring Stretching |

| 1250-1200 | Strong | Aryl-O Stretch (asymmetric) |

| 1050-1000 | Strong | Aryl-O Stretch (symmetric) |

Interpretation:

-

The presence of the pyrazine ring is confirmed by the aromatic C-H stretching vibrations above 3000 cm⁻¹ and the strong ring stretching bands in the 1600-1450 cm⁻¹ region.

-

The C-H stretching of the methyl and methoxy groups will appear in the 2950-2850 cm⁻¹ range.

-

The most characteristic bands for the methoxy group are the strong C-O stretching vibrations, expected around 1250-1200 cm⁻¹ and 1050-1000 cm⁻¹.

Experimental Protocol for FTIR Analysis

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of liquid or solid samples.

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Background: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small drop of the liquid sample or a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Acquire the sample spectrum, typically over the range of 4000-400 cm⁻¹.

-

Data Processing: The software automatically performs a background subtraction.

Conclusion

This technical guide provides a detailed spectroscopic characterization of this compound based on predicted data, supported by comparative analysis with related compounds. The presented NMR, MS, and IR data, along with their interpretations and generalized experimental protocols, offer a comprehensive resource for the unambiguous identification and further investigation of this important pyrazine derivative. This information is critical for quality control in the food and fragrance industries and for foundational research in medicinal chemistry.

References

An In-depth Technical Guide to the Chemical Properties and Molecular Structure of 2-Methoxy-5-methylpyrazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties and molecular structure of 2-Methoxy-5-methylpyrazine (CAS No: 2882-22-6). A key contributor to the aroma of various food products, this heterocyclic compound is of significant interest in the fields of flavor chemistry and sensory science. This document delves into its physicochemical characteristics, spectroscopic profile, and synthetic methodologies, offering valuable insights for researchers, scientists, and professionals in drug development. By synthesizing technical data with practical experimental considerations, this guide serves as an authoritative resource for the understanding and application of this compound.

Introduction

Pyrazines are a class of nitrogen-containing heterocyclic aromatic compounds that are widespread in nature and are known for their potent and diverse aroma profiles.[1] this compound, a prominent member of this family, is characterized by its distinct nutty, roasted, and hazelnut-like aroma.[2][3] Its presence has been reported in food items such as sherry and krill.[2] The potent organoleptic properties of this compound, with a low aroma threshold of 3 to 7 parts per billion, make it a valuable ingredient in the flavor and fragrance industry for imparting or enhancing nut-like flavors in foods and beverages.[2] Beyond its sensory applications, the study of pyrazine derivatives is an active area of research in medicinal chemistry due to their diverse biological activities. This guide provides a detailed examination of the core chemical and structural aspects of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application and analysis. These properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₈N₂O | [4] |

| Molecular Weight | 124.14 g/mol | [4] |

| CAS Number | 2882-22-6 | [4] |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 167.0 to 168.0 °C at 760 mm Hg | [4] |

| Flash Point | 61.9 ± 14.9 °C | [3] |

| Density | 1.1 ± 0.1 g/cm³ | [3] |

| Water Solubility | 5445 mg/L at 25 °C (estimated) | [3] |

| LogP | 1.21 | [3] |

| Vapor Pressure | 2.2 mmHg at 25°C | [3] |

Molecular Structure and Aromaticity

This compound possesses a planar, heterocyclic aromatic ring structure. The pyrazine ring consists of four carbon atoms and two nitrogen atoms at positions 1 and 4. This arrangement, along with the delocalized π-electron system, confers aromatic stability to the molecule. The substituents, a methoxy group (-OCH₃) at position 2 and a methyl group (-CH₃) at position 5, influence the electron density distribution within the ring and, consequently, its reactivity and spectroscopic properties. The IUPAC name for this compound is this compound.[4] Its InChIKey is OHQNWZNVCSEVEQ-UHFFFAOYSA-N, and the canonical SMILES representation is CC1=CN=C(C=N1)OC.[4]

Caption: Molecular structure of this compound.

Spectroscopic Characterization

The definitive identification and structural elucidation of this compound rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the methyl and methoxy substituents.

-

Aromatic Protons: Two singlets are expected in the aromatic region (typically δ 7.5-8.5 ppm), corresponding to the protons at positions 3 and 6 of the pyrazine ring.

-

Methoxy Protons: A sharp singlet integrating to three protons is anticipated for the methoxy group (-OCH₃), typically in the range of δ 3.8-4.0 ppm.

-

Methyl Protons: A singlet integrating to three protons is expected for the methyl group (-CH₃) attached to the pyrazine ring, likely appearing in the upfield region around δ 2.4-2.6 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.

-

Aromatic Carbons: Four distinct signals are expected for the four carbon atoms of the pyrazine ring. The carbons attached to the nitrogen atoms and the methoxy group will be the most deshielded.

-

Methoxy Carbon: A signal for the methoxy carbon is expected in the range of δ 50-60 ppm.

-

Methyl Carbon: The methyl carbon should appear as a signal in the upfield region, typically around δ 20-25 ppm.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of purified this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for data acquisition.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard single-pulse experiment. Key parameters include a spectral width of approximately 16 ppm, an acquisition time of 2-4 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Record the carbon spectrum using a proton-decoupled pulse program. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024-4096) and a relaxation delay of 2-5 seconds are typically required.

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak or an internal standard (e.g., TMS).

Caption: General workflow for NMR spectral analysis.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak (M⁺) would be observed at an m/z of 124.

Fragmentation Pattern: Under electron ionization (EI), the molecular ion can undergo fragmentation. Common fragmentation pathways for pyrazines involve the loss of small neutral molecules or radicals. For this compound, expected fragmentation could include:

-

Loss of a methyl radical (•CH₃) from the methoxy group, resulting in a fragment at m/z 109.

-

Loss of formaldehyde (CH₂O) from the methoxy group, leading to a fragment at m/z 94.

-

Cleavage of the pyrazine ring, leading to various smaller charged fragments.

A GC-MS analysis of this compound is available in the SpectraBase database (UT-1990-969-0).[4]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution (e.g., 1-10 ppm) of this compound in a volatile organic solvent such as dichloromethane or methanol.

-

Instrumentation: Use a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source. A nonpolar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms) is suitable for separation.

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min.

-

Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a rate of 10-15 °C/min to a final temperature of 250-280 °C.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 35-300.

-

Ion Source Temperature: 230 °C.

-

-

Data Analysis: Identify the peak corresponding to this compound based on its retention time. Analyze the corresponding mass spectrum for the molecular ion and characteristic fragment ions.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands for the aromatic ring and the substituent groups.

-

C-H stretching (aromatic): Weak to medium bands are expected above 3000 cm⁻¹.

-

C-H stretching (aliphatic): Medium to strong bands are expected in the range of 2850-3000 cm⁻¹ for the methyl and methoxy groups.

-

C=N and C=C stretching (aromatic ring): Medium to strong bands are expected in the 1400-1600 cm⁻¹ region.

-

C-O stretching (methoxy group): A strong band is expected around 1020-1250 cm⁻¹.

Experimental Protocol: Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of a small drop of the liquid.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used for analysis.

-

Data Acquisition: Acquire the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum should be collected and automatically subtracted from the sample spectrum by the instrument's software.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes in the molecule.

Synthesis of this compound

Several synthetic routes to substituted pyrazines have been reported.[6] A common approach for the synthesis of 2-alkoxypyrazines involves the nucleophilic substitution of a leaving group, such as a halogen, on the pyrazine ring with an alkoxide.

A plausible synthetic route for this compound starts from 2-chloro-5-methylpyrazine.

Reaction Scheme: 2-Chloro-5-methylpyrazine reacts with sodium methoxide in methanol to yield this compound.

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-5-methylpyrazine in anhydrous methanol.

-

Addition of Reagent: To this solution, add a stoichiometric equivalent of sodium methoxide. The sodium methoxide can be prepared in situ by carefully adding sodium metal to anhydrous methanol or by using a commercially available solution.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the methanol under reduced pressure.

-

Extraction: Dissolve the residue in water and extract the product with a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by distillation or column chromatography on silica gel.

Applications and Significance

The primary application of this compound is as a flavoring agent in the food and beverage industry.[2][3] Its potent nutty and roasted aroma makes it a key component in the formulation of a wide range of savory and sweet flavors, including those for baked goods, coffee, cocoa, and snack foods.

In the context of drug development, the pyrazine scaffold is of significant interest due to its presence in numerous biologically active compounds. The functionalization of the pyrazine ring, as seen in this compound, allows for the modulation of its physicochemical and pharmacokinetic properties. While specific biological activities for this compound have not been extensively reported, its structural motifs are relevant to the design of novel therapeutic agents.

Safety and Handling

This compound is a flammable liquid and vapor.[3] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as safety glasses, gloves, and a lab coat. It should be handled in a well-ventilated area, away from sources of ignition. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a chemically and sensorially significant molecule. This technical guide has provided a detailed overview of its chemical properties, molecular structure, spectroscopic characteristics, and synthesis. The information presented herein serves as a valuable resource for researchers and professionals working with this compound, facilitating its identification, characterization, and application in various scientific and industrial endeavors. Further research into the biological activities of this and related pyrazine derivatives may unveil new opportunities in the field of drug discovery and development.

References

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. This compound | 2882-22-6 [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. This compound | C6H8N2O | CID 76153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of substituted pyrazines from N -allyl malonamides - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11529F [pubs.rsc.org]

Discovery and isolation of 2-Methoxy-5-methylpyrazine from natural sources

An In-Depth Technical Guide to the Discovery and Isolation of 2-Methoxy-5-methylpyrazine from Natural Sources

Executive Summary

This compound is a potent, volatile heterocyclic compound that imparts desirable nutty, roasted, and earthy aromas to a variety of food products. As a key contributor to the flavor profile of many consumer goods, the ability to isolate this compound from natural sources is of significant interest for the flavor and fragrance industry, as well as for researchers studying the biochemistry of taste and smell. This guide provides a comprehensive technical overview for scientists and drug development professionals on the discovery and isolation of this compound. It moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring a deep, field-proven understanding of the entire workflow from sample preparation to final characterization. We will explore its natural occurrence, detail robust methodologies for its extraction and purification, and provide the analytical framework required for its unambiguous identification.

Part 1: Foundational Knowledge of this compound

Physicochemical and Organoleptic Properties

This compound (CAS No: 2882-22-6) is a member of the methoxypyrazine class of compounds.[1] These are known for their extremely low odor thresholds and significant impact on the aroma of foods and beverages. The presence of a methoxy group and a methyl group on the pyrazine ring gives this specific molecule its characteristic sensory profile.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₆H₈N₂O | [3] |

| Molecular Weight | 124.14 g/mol | [3] |

| Boiling Point | 167.00 - 168.00 °C (at 760 mm Hg) | [3][4] |

| Vapor Pressure | ~2.2 mmHg @ 25 °C (est.) | [4] |

| Odor Profile | Reminiscent of hazelnut, almond, and peanut. | [5] |

| Aroma Threshold | Detection: 3 to 7 ppb | [5] |

Natural Occurrence and Biosynthesis

The presence of this compound in nature is primarily a result of biological processes, including microbial fermentation and the Maillard reaction during thermal processing of raw ingredients.[6]

-

Fermented Foods: Various strains of bacteria, particularly Bacillus subtilis, are known to produce a wide array of alkylpyrazines during the fermentation of soybeans to create products like natto.[7] While the biosynthesis of many alkylpyrazines is well-documented, the specific pathways leading to methoxylated pyrazines are more complex, often involving amino acid precursors.[7][8]

-

Aged Beverages: It has been reported in alcoholic beverages such as sherry, where its presence contributes to the complex nutty and roasted notes developed during the aging process.[5]

-

Marine Life: The compound has also been identified in krill.[5]

-

Contaminants: Related compounds like 2-methoxy-3,5-dimethylpyrazine have been identified as potent musty off-flavor compounds in wine, originating from microbial activity on cork stoppers.[9][10] This underscores the potent nature of methoxypyrazines and the importance of precise identification.

Part 2: A Validated Workflow for Isolation and Purification

The isolation of a specific volatile compound like this compound from a complex natural matrix is a multi-step process. The choice of techniques is dictated by the sample matrix, the concentration of the target analyte, and the desired final purity.

High-Level Isolation Workflow

The logical flow from a raw natural source to a purified compound involves several critical stages. Each stage presents unique challenges and requires careful optimization to maximize yield and purity.

Caption: High-level workflow for the isolation of this compound.

Extraction of Volatile Compounds: Core Methodologies

The initial extraction is the most critical step, designed to separate volatile and semi-volatile compounds from the non-volatile bulk of the matrix.

Steam distillation is a classic and highly effective technique for extracting heat-sensitive volatile compounds from a complex matrix.[11][12] The principle relies on the fact that the boiling point of a mixture of immiscible liquids (water and the volatile oils) is lower than the boiling point of the individual components.[13] This allows for the volatilization of compounds like pyrazines at temperatures below 100°C, preventing thermal degradation.[12][14]

Experimental Protocol: Steam Distillation

-

Preparation: Place 500 g of the homogenized natural source material (e.g., fermented soybeans) into a 2 L round-bottom flask. Add 1 L of deionized water to create a slurry.

-

Apparatus Setup: Assemble a steam distillation apparatus. The flask containing the slurry is the distilling flask. Connect it to a steam generator on one side and a condenser on the other. A collection flask is placed at the outlet of the condenser.

-

Distillation: Pass steam from the generator through the slurry. The steam will carry the volatile pyrazines over into the condenser.[15]

-

Collection: Collect the distillate, which will be a two-phase mixture of water and the condensed volatile organic compounds. Continue collection until approximately 1.5 L of distillate is obtained. The endpoint can also be determined by periodically sampling the distillate and analyzing for the target compound via GC-MS until its concentration drops significantly.

-

Separation: Transfer the collected distillate to a large separatory funnel. Perform a liquid-liquid extraction (LLE) on the distillate using a non-polar organic solvent such as dichloromethane or methyl tert-butyl ether (MTBE) (3 x 150 mL).[16][17]

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and filter. Concentrate the solvent carefully using a rotary evaporator at low temperature (<40°C) to yield the crude volatile extract.

SPME is a modern, solventless sample preparation technique ideal for the rapid screening and discovery of volatile compounds in a sample.[18] It is primarily an analytical tool but is indispensable for method development and for confirming the presence of the target analyte before committing to large-scale extraction. The technique relies on the partitioning of analytes between the sample matrix, the headspace (gas phase) above the sample, and a coated fiber.[18]

Experimental Protocol: Headspace SPME (HS-SPME) for Discovery

-

Sample Preparation: Place 5 g of the sample into a 20 mL headspace vial and seal with a septum cap.

-

Incubation: Place the vial in a heating block or autosampler incubator. Equilibrate the sample at a set temperature (e.g., 65-80°C) for a defined period (e.g., 20-30 minutes) to allow volatile compounds to partition into the headspace.[19][20] The choice of temperature is a balance between maximizing volatility and preventing artifact formation.

-

Extraction: Expose an SPME fiber (e.g., Divinylbenzene/Carboxen/PDMS) to the headspace for a fixed time (e.g., 30-50 minutes) to adsorb the analytes.[20] The fiber coating is chosen based on its affinity for the target analytes; a mixed-phase coating is excellent for broad screening of volatiles like pyrazines.

-

Desorption and Analysis: Retract the fiber and immediately insert it into the heated injection port of a Gas Chromatograph (GC), typically set at 250-270°C.[20] The adsorbed compounds are thermally desorbed from the fiber onto the GC column for separation and subsequent detection by a Mass Spectrometer (MS).

Caption: Equilibrium process in Headspace Solid-Phase Microextraction (HS-SPME).

Purification via Column Chromatography

The crude extract obtained from distillation or LLE will contain a mixture of compounds. Column chromatography is employed to separate the target this compound from other pyrazines and impurities.

Experimental Protocol: Silica Gel Column Chromatography

-

Column Packing: Prepare a glass column with silica gel as the stationary phase, using a non-polar solvent like hexane as the slurry solvent.

-

Sample Loading: Adsorb the concentrated crude extract onto a small amount of silica gel and carefully load it onto the top of the packed column.

-

Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding ethyl acetate (e.g., transitioning from 99:1 to 90:10 hexane:ethyl acetate).[16][17] This gradient elution separates compounds based on their polarity. Less polar compounds will elute first.

-

Fraction Collection: Collect small fractions (e.g., 10-15 mL) sequentially as the solvent runs through the column.

-

Analysis: Analyze each fraction by GC-MS to identify which ones contain the highest concentration and purity of this compound.

-

Pooling: Combine the fractions that contain the pure target compound.

Part 3: Analytical Characterization and Validation

Unambiguous identification is paramount and relies on sophisticated analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the definitive technique for identifying volatile organic compounds.[21][22] The gas chromatograph separates the components of the mixture based on their boiling points and interaction with the capillary column. The mass spectrometer then fragments the eluted molecules, producing a unique mass spectrum (a chemical fingerprint) for each compound. Identification is confirmed by matching the obtained mass spectrum and the retention time with that of an authentic reference standard. Given that many pyrazine isomers produce very similar mass spectra, co-injection with a standard and comparison of retention indices (RIs) are critical for unambiguous identification.[21][22]

Gas Chromatography-Olfactometry (GC-O)

While GC-MS identifies the chemical composition, GC-O determines the sensory impact of each compound. In a GC-O setup, the column effluent is split between a mass spectrometer and a sniffing port, where a trained panelist can assess the odor of each compound as it elutes. This powerful technique directly links a specific peak on the chromatogram to its characteristic aroma, confirming that the isolated this compound is indeed the source of the target nutty/roasted aroma.[23]

Table 2: Comparison of Primary Isolation and Analytical Techniques

| Technique | Principle | Application Scale | Pros | Cons |

| Steam Distillation | Co-distillation with water at reduced temperature | Preparative | Excellent for heat-sensitive compounds; scalable.[11] | Requires subsequent LLE; can use large volumes of water. |

| Solvent Extraction | Partitioning between immiscible liquid phases | Preparative | Effective and straightforward. | Can co-extract impurities; requires solvent removal.[16] |

| HS-SPME | Adsorption of headspace volatiles onto a fiber | Analytical | Fast, solvent-free, high sensitivity.[18] | Not suitable for preparative scale; fiber-dependent. |

| GC-MS | Chromatographic separation and mass-based detection | Analytical | Gold standard for identification and quantification.[21] | Isomers can be difficult to differentiate without standards.[22] |

References

- 1. Showing Compound this compound (FDB019838) - FooDB [foodb.ca]

- 2. CAS 2882-21-5: 2-Methoxy-6-methylpyrazine | CymitQuimica [cymitquimica.com]

- 3. scent.vn [scent.vn]

- 4. 2-methoxy-5-methyl pyrazine, 2882-22-6 [thegoodscentscompany.com]

- 5. This compound | 2882-22-6 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Pyrazines Biosynthesis by Bacillus Strains Isolated from Natto Fermented Soybean - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Isolation and identification of 2-methoxy-3,5-dimethylpyrazine, a potent musty compound from wine corks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Steam Distillation Made Simple: Principle, Process, Applications, and Advantages [vigreentech.com]

- 12. Steam Distillation | Buchi.com [buchi.com]

- 13. Video: Steam Distillation - Concept [jove.com]

- 14. Steam distillation - Wikipedia [en.wikipedia.org]

- 15. usalab.com [usalab.com]

- 16. researchgate.net [researchgate.net]

- 17. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Solid-Phase Microextraction—Gas Chromatography Analytical Strategies for Pesticide Analysis [mdpi.com]

- 19. Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Sigma-Aldrich [sigmaaldrich.com]

- 21. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu [mdpi.com]

The Genesis of Roasted Flavor: An In-depth Technical Guide to the Early Research of Pyrazines in Food Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide delves into the foundational research on pyrazines and their pivotal role in food flavor chemistry. Moving beyond a simple historical account, we will explore the seminal discoveries, the evolution of analytical techniques, and the early understanding of the sensory impact of these potent aromatic compounds. This exploration is designed to provide a deep understanding of the scientific underpinnings that continue to inform modern flavor science.

The Dawn of an Aroma: The Maillard Reaction and the Unseen Flavorants

The story of pyrazines in food is intrinsically linked to the groundbreaking work on non-enzymatic browning. In 1912, French chemist Louis-Camille Maillard first described the complex cascade of reactions that occur when amino acids and reducing sugars are heated together.[1][2] While Maillard's initial focus was on the physiological implications, his work laid the groundwork for understanding the formation of color and aroma in cooked foods.

It wasn't until 1953 that John E. Hodge, a chemist at the U.S. Department of Agriculture (USDA), published a landmark paper that truly illuminated the significance of the Maillard reaction in food science.[2][3][4] Hodge meticulously outlined the chemical pathways, establishing a mechanistic framework for how flavor compounds, including the precursors to pyrazines, were formed.[3][4] This work was the critical catalyst that shifted the focus of many food chemists toward unraveling the identities of the specific molecules responsible for the desirable roasted, nutty, and baked aromas.

The Analytical Revolution: Isolating the Elusive Pyrazines

The ability to identify the specific volatile compounds responsible for flavor was revolutionized by the advent of gas chromatography (GC) in the 1950s.[5][6] This powerful separation technique allowed scientists to parse complex mixtures of volatile compounds into individual components. The subsequent coupling of GC with mass spectrometry (MS) in the late 1950s provided an unprecedented tool for both separating and identifying these trace aroma compounds with high specificity.[6][7]

Experimental Workflow: Early Gas Chromatography-Mass Spectrometry (GC-MS) for Pyrazine Analysis

The following diagram illustrates a generalized workflow representative of the techniques used in the 1960s to identify pyrazines in food products. The causality behind these steps was driven by the need to first isolate the volatile fraction from the complex food matrix and then separate and identify the individual components.

Caption: Generalized workflow for early GC-MS analysis of pyrazines in food.

Seminal Discoveries: The First Identification of Key Pyrazines

The application of these new analytical techniques in the 1960s led to a series of landmark discoveries that firmly established the role of pyrazines as key flavor compounds in a variety of roasted and cooked foods.

The Aroma of Coffee

In 1967, a significant paper by I. M. Goldman and colleagues detailed the identification of numerous pyrazines in roasted coffee.[1][8] This research was among the first to comprehensively characterize the pyrazine profile of this globally popular beverage, linking these specific heterocyclic compounds to its characteristic roasted aroma.

The Essence of Roasted Peanuts

Pioneering work by Marion E. Mason and his team in 1966 led to the first identification of several low-molecular-weight pyrazines in roasted peanuts.[3][4] Their paper was a critical step in understanding the chemical basis of the desirable flavor of this important food product. Subsequent research by this group and others continued to build on this foundation, identifying a growing number of pyrazines and beginning to correlate their presence with sensory attributes.[9][10][11]

Quantifying the Impact: Early Sensory Analysis of Pyrazines

Beyond simple identification, early researchers sought to understand the sensory significance of these newly discovered compounds. This involved determining their odor detection thresholds and characterizing their aroma qualities.

A pivotal 1971 study by P. E. Koehler, M. E. Mason, and G. V. Odell provided some of the first quantitative sensory data for a range of pyrazine compounds.[5][6] They determined the odor thresholds of ten purified pyrazines in both water and oil, and provided subjective descriptions of their aromas. This research was instrumental in assessing the probable significance of these pyrazines in the overall flavor of roasted foods.[5]

The following table summarizes some of the key pyrazines identified in early research and their reported sensory characteristics from that era.

| Pyrazine Derivative | Reported Odor Description(s) (from early research) | Odor Threshold (ppb in water) - from Koehler et al. (1971) |

| 2-Methylpyrazine | Roasted, nutty | 100 |

| 2,5-Dimethylpyrazine | Roasted, potato-like | 35 |

| 2,6-Dimethylpyrazine | Roasted, nutty | 60 |

| Trimethylpyrazine | Roasted, nutty, cocoa-like | 40 |

| 2-Ethyl-5-methylpyrazine | Earthy, roasted | 2.5 |

| 2-Ethyl-3-methylpyrazine | Roasted, nutty | 1.0 |

Early Experimental Protocols: A Closer Look

To provide a deeper technical understanding, this section outlines a representative experimental protocol for the extraction and analysis of pyrazines from a food matrix, based on the methodologies described in the literature of the 1960s and early 1970s.

Protocol: Isolation and Identification of Pyrazines from Roasted Peanuts (A Representative 1960s Method)

1. Sample Preparation:

-

Roasted peanuts were finely ground to increase the surface area for efficient extraction.

2. Volatile Extraction (Solvent Extraction & Distillation):

-

The ground peanuts were subjected to simultaneous steam distillation and solvent extraction using a Likens-Nickerson apparatus.

-

Diethyl ether was a commonly used solvent to capture the volatile organic compounds.

-

This process was typically carried out for several hours to ensure exhaustive extraction of the aroma compounds.

3. Concentration of the Extract:

-

The resulting diethyl ether extract, containing the volatile compounds, was carefully concentrated using a rotary evaporator or by gentle distillation to a small volume. This step was crucial to increase the concentration of the trace pyrazines to a level detectable by the analytical instruments of the time.

4. Gas Chromatographic Separation:

-

A small aliquot of the concentrated extract was injected into a gas chromatograph.

-

Column: Packed columns were the standard, often with polar stationary phases like Carbowax 20M, to achieve separation of the heterocyclic pyrazine compounds.

-

Temperature Program: A temperature program was typically employed, starting at a lower temperature and gradually increasing to a higher temperature to elute a wide range of volatile compounds with different boiling points.

5. Mass Spectrometric Identification:

-

The effluent from the gas chromatograph was directed into a mass spectrometer.

-

The molecules were ionized (typically by electron impact) and fragmented.

-

The resulting mass spectra, which provide a "fingerprint" of each molecule, were recorded.

-

Identification of the pyrazines was achieved by comparing the obtained mass spectra with those of authentic, synthesized reference compounds.

Conclusion and Future Perspectives

The early research on pyrazines in food flavor chemistry, from the foundational work on the Maillard reaction to the first identifications using GC-MS, laid the essential groundwork for the modern field of flavor science. The pioneering efforts of researchers in the mid-20th century transformed our understanding of how cooking creates the desirable aromas we associate with many of our favorite foods. Their work not only identified a crucial class of flavor compounds but also drove the development and application of analytical techniques that remain central to food and fragrance research today. This foundational knowledge continues to be built upon, with ongoing research exploring the nuances of pyrazine formation, their complex interactions with other flavor molecules, and their biosynthesis in various organisms.

References

- 1. [Research on the aromas. On the aroma of coffee. II. Pyrazines and pyridines] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. fieldreport.caes.uga.edu [fieldreport.caes.uga.edu]

- 4. fieldreport.caes.uga.edu [fieldreport.caes.uga.edu]

- 5. scilit.com [scilit.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. datapdf.com [datapdf.com]

- 9. apresinc.com [apresinc.com]

- 10. ccsenet.org [ccsenet.org]

- 11. researchgate.net [researchgate.net]

2-Methoxy-5-methylpyrazine CAS number 2882-22-6 properties

An In-depth Technical Guide to 2-Methoxy-5-methylpyrazine (CAS: 2882-22-6)

Introduction

This compound, registered under CAS number 2882-22-6, is a heterocyclic aromatic compound belonging to the pyrazine family.[1][2] Specifically, it is classified as a methoxypyrazine, a group of compounds known for their potent sensory properties.[2] This molecule is of significant interest to the flavor and fragrance industries due to its characteristic nutty and roasted aroma profile.[3][4][5] It is a key component in the formulation of various food and beverage flavors, contributing notes reminiscent of hazelnut, almond, and peanut.[3][4]

While primarily utilized for its organoleptic qualities, the study of pyrazine derivatives is expanding into other fields, including pharmaceutical and environmental sciences.[6] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, covering the fundamental properties, synthesis, analysis, applications, and safety protocols associated with this compound.

Physicochemical and Organoleptic Properties

The physical and chemical characteristics of a compound are foundational to its application and handling. This compound is a colorless clear liquid under standard conditions.[7][8][9] Its potent aroma is a defining feature, with an aroma detection threshold reported to be as low as 3 to 7 parts per billion (ppb).[3]

Core Chemical Identifiers and Properties

A summary of the key identifiers and physicochemical properties is presented below for quick reference.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 2882-22-6 | [1][7][8] |

| Molecular Formula | C₆H₈N₂O | [1][7][10] |

| Molecular Weight | 124.14 g/mol | [1][10][11] |

| Appearance | Colorless clear liquid | [7][8][9] |

| Odor Profile | Roasted hazelnut, almond, peanut | [3][4] |

| Boiling Point | 167.0 - 168.0 °C at 760 mm Hg | [7][9] |

| Flash Point | 60 - 61.9 °C (140 - 143 °F) | [5][7][8][9] |

| Vapor Pressure | 2.2 mmHg at 25 °C | [5][7][9] |

| Solubility | Soluble in alcohol and water (est. 5445 mg/L at 25 °C) | [5][7] |

| logP (o/w) | 0.4 - 1.21 (estimated) | [1][9] |

| FEMA Number | 3183 | [7][12][13] |

Spectroscopic Data

Spectroscopic analysis is critical for the unambiguous identification and characterization of this compound.

| Spectroscopic Data | Value(s) | Source(s) |

| Kovats Retention Index | Standard non-polar: 969, 971 | [1] |

| Standard polar: 1358, 1371 | [1] | |

| ¹H NMR | Predicted spectra are available | [14] |

| ¹³C NMR | Predicted spectra are available | [14] |

| Mass Spectrometry | Molecular Ion (M⁺): m/z = 124 | [15] |

Applications in Flavor Science

The primary application of this compound is as a flavoring agent in the food and beverage industry.[16] Its powerful nutty and roasted character makes it an invaluable component for creating or enhancing specific flavor profiles.

-

Nut Flavors : It is fundamental to the development of roasted nut flavors such as peanut, hazelnut, and almond.[17]

-

Chocolate and Cocoa : The addition of minute quantities can significantly improve the authenticity of a chocolate flavor, transforming it from a simple imitation to a rich and complex profile.[17]

-

Baked Goods and Coffee : It is also employed to impart roasted notes in bakery flavors, breads, and as a coffee aroma enhancing agent.[3][4][17]

Typical usage levels in finished consumer products are very low, generally ranging from 0.01 to 4 parts per million (ppm), underscoring its high odor and flavor impact.[17]

Synthesis Pathway and Experimental Protocol

The synthesis of substituted pyrazines can be achieved through various chemical routes. While specific proprietary manufacturing processes may vary, a common approach involves the condensation of dicarbonyl compounds with diamines. An illustrative synthesis protocol for a structurally related pyrazine is described below, which can be adapted for this compound. The general principle involves forming the pyrazine ring and then introducing the desired functional groups.

Illustrative Synthesis Workflow

The following diagram outlines a generalized workflow for the synthesis, purification, and analysis of a pyrazine derivative.

Caption: Generalized workflow for pyrazine synthesis and purification.

Example Protocol: Synthesis of a Methoxy-Pyrazine Derivative

This protocol is based on established chemical principles for pyrazine synthesis and serves as an illustrative example.[18][19] Causality : The use of a strong base like sodium methoxide is crucial for the nucleophilic substitution reaction that introduces the methoxy group onto the pyrazine ring. Refluxing provides the necessary activation energy for the reaction to proceed to completion.

Materials:

-

2-Chloro-5-methylpyrazine (precursor)

-

Sodium methoxide

-

Methanol (anhydrous)

-

Diethyl ether

-

Water (deionized)

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup : In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-Chloro-5-methylpyrazine in anhydrous methanol.

-

Reagent Addition : Carefully add sodium methoxide to the solution. The reaction is exothermic and should be controlled.

-

Reaction : Heat the mixture to reflux and maintain for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup : After the reaction is complete, cool the mixture to room temperature. Filter the solution to remove any precipitated salts (e.g., sodium chloride).

-

Solvent Removal : Evaporate the methanol from the filtrate under reduced pressure.

-

Extraction : Dissolve the resulting residue in water and extract several times with diethyl ether. The organic product will preferentially move into the ether layer.

-

Drying and Concentration : Combine the organic extracts and dry over anhydrous magnesium sulfate to remove residual water. Filter off the drying agent and evaporate the diethyl ether to yield the crude product.

-

Purification : Purify the crude this compound by vacuum distillation or column chromatography on silica gel.

-

Verification : Confirm the identity and purity of the final product using analytical methods such as GC-MS and NMR spectroscopy.

Analytical Methodologies

To ensure the quality and purity of this compound, particularly in food and pharmaceutical applications, robust analytical methods are essential. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and commonly used technique for this purpose.

Analytical Workflow: GC-MS for Purity Assessment

Caption: Standard workflow for GC-MS analysis of volatile compounds.

Recommended GC-MS Protocol

This protocol describes a self-validating system for the identification and quantification of this compound. Causality : A non-polar column is chosen because it separates compounds primarily based on their boiling points, which is effective for the analysis of relatively non-polar pyrazine derivatives. The temperature gradient ensures that compounds with a range of volatilities can be separated and eluted efficiently.

Instrumentation:

-

Gas Chromatograph with a Flame Ionization Detector (FID) for quantification and a Mass Spectrometer (MS) for identification.

-

Column: DB-5 or similar non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

Procedure:

-

Sample Preparation : Prepare a 1000 ppm stock solution of this compound in ethanol. Create a series of dilutions for calibration. Prepare the unknown sample by diluting it to an appropriate concentration within the calibration range.

-

GC Conditions :

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium, constant flow rate of 1.0 mL/min

-

Oven Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C, and hold for 5 minutes.

-

Injection Volume: 1 µL (split mode, e.g., 50:1 split ratio)

-

-

MS Conditions :

-

Ion Source Temperature: 230 °C

-

Electron Ionization (EI) energy: 70 eV

-

Mass Range: Scan from m/z 40 to 300.

-

-

Analysis : Inject the reference standard to determine its retention time and mass spectrum. Inject the sample and compare the resulting peaks to the standard. The identity is confirmed if both the retention time and the mass spectrum match the reference. Purity is calculated based on the peak area relative to the total area of all peaks in the chromatogram.

Safety, Handling, and Regulatory Status

Proper handling and storage are critical to ensure laboratory safety. This compound is classified as a flammable liquid.[1][8]

Hazard Classification and Precautionary Measures

-

GHS Classification : Flammable Liquid, Category 3.[1]

-

Precautionary Statements :

-

P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[8]

-

P233: Keep container tightly closed.[8]

-

P240: Ground/bond container and receiving equipment.[8]

-

P280: Wear protective gloves, protective clothing, and eye/face protection.[8]

-

P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[8]

-

P403+P235: Store in a well-ventilated place. Keep cool.[1]

-

Storage and Handling Workflow

Caption: Safe handling and storage lifecycle for flammable liquids.

Regulatory Information

This compound is recognized by several regulatory bodies for its use as a flavoring substance.

-

FEMA GRAS : It is listed as Generally Recognized as Safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA), with FEMA number 3183.[7][12]

-

JECFA : The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated methoxy-methylpyrazine isomers.[7][12]

-

EPA : The substance is listed on the EPA's Substance Registry Services (SRS) and is included under the Toxic Substances Control Act (TSCA).[7][10]

Conclusion

This compound (CAS 2882-22-6) is a high-impact aroma chemical with well-defined physicochemical properties and a distinct nutty, roasted sensory profile. Its primary role as a flavoring agent is supported by a favorable regulatory status and decades of use in the food industry. For researchers and scientists, a thorough understanding of its synthesis, analytical characterization, and safe handling protocols is paramount. The methodologies and data presented in this guide offer a foundational resource for the effective and safe utilization of this versatile pyrazine derivative in both research and industrial applications.

References

- 1. This compound | C6H8N2O | CID 76153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Showing Compound this compound (FDB019838) - FooDB [foodb.ca]

- 3. This compound | 2882-22-6 [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. echemi.com [echemi.com]

- 6. nbinno.com [nbinno.com]

- 7. 2-methoxy-5-methyl pyrazine, 2882-22-6 [thegoodscentscompany.com]

- 8. synerzine.com [synerzine.com]

- 9. parchem.com [parchem.com]

- 10. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 11. scent.vn [scent.vn]

- 12. femaflavor.org [femaflavor.org]

- 13. 2-methoxy-5-methyl pyrazine, 2882-22-6 [perflavory.com]

- 14. 2-Methoxy-3-methylpyrazine(2847-30-5) 1H NMR spectrum [chemicalbook.com]

- 15. benchchem.com [benchchem.com]

- 16. 2-Methoxy-(3,5 or 6)-methylpyrazine | C6H8N2O | CID 113204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. methoxymethyl pyrazine, 63450-30-6 [thegoodscentscompany.com]

- 18. prepchem.com [prepchem.com]

- 19. benchchem.com [benchchem.com]

Physical and chemical properties of 2-methoxy-5-methylpyrazine.

An In-depth Technical Guide to 2-Methoxy-5-methylpyrazine

Foreword

In the landscape of heterocyclic aromatic compounds, pyrazine derivatives occupy a position of significant interest, bridging the worlds of sensory science and medicinal chemistry. This compound, in particular, presents a case study in molecular versatility. While renowned for its potent organoleptic properties that define many familiar nutty and roasted food aromas, its underlying chemical architecture—a substituted pyrazine ring—also makes it a valuable scaffold in synthetic chemistry. This guide is crafted for the discerning researcher, scientist, and drug development professional. It moves beyond a simple recitation of facts to provide a synthesized understanding of this compound's core physical and chemical properties, grounded in established analytical methodologies and practical safety considerations. The objective is to equip the reader with both foundational knowledge and field-proven insights, fostering a comprehensive understanding of this multifaceted molecule.

Molecular Identification and Structure

This compound is classified as a member of the pyrazines and an aromatic ether.[1][2] Its structure consists of a pyrazine ring substituted with a methoxy group at position 2 and a methyl group at position 5.

Key Identifiers:

-

IUPAC Name: this compound[2]

-

Synonyms: Pyrazine, 2-methyl-5-methoxy-; 6-Methoxy-3-methylpyrazine[3][4]

The presence of the electron-donating methoxy and methyl groups on the inherently electron-deficient pyrazine ring modulates its electronic properties and reactivity, which will be explored in subsequent sections.

Caption: Chemical structure of this compound.

Physical and Organoleptic Properties

The physical state of this compound under ambient conditions is a colorless to pale yellow clear liquid.[5][7] Its most notable characteristic is its potent aroma, described as reminiscent of hazelnut, almond, and peanut.[1][8] This property is leveraged extensively in the food and fragrance industries.

Table 1: Key Physical and Chemical Properties

| Property | Value | Source(s) |

|---|---|---|

| Molecular Weight | 124.14 g/mol | [2][3] |

| Boiling Point | 167-168 °C at 760 mmHg | [5][6][9] |

| Density | ~1.068 g/cm³ | [9] |

| Vapor Pressure | 2.2 mmHg at 25 °C | [5][9] |

| Flash Point | 61.7 - 61.9 °C (143 °F) TCC | [5][9] |

| Solubility | Soluble in alcohol and water | [6] |

| logP (o/w) | 1.21 | [5] |

| Refractive Index | ~1.496 - 1.510 at 20 °C | [9][10] |

| Aroma Threshold | 3 to 7 ppb (parts per billion) |[1] |

Chemical Profile and Synthesis

As a substituted pyrazine, this compound exhibits chemical behaviors influenced by the aromatic, electron-deficient pyrazine core and its functional groups. While pyrazine itself is resistant to electrophilic aromatic substitution, the activating methyl and methoxy groups can influence its reactivity in targeted synthetic applications.

Synthesis Pathway

The preparation of this compound often originates from 2-methylpyrazine.[1] A common and logical synthetic route involves the N-oxidation of the pyrazine ring, followed by chlorination and subsequent nucleophilic substitution with methoxide. This multi-step process is a well-established strategy in heterocyclic chemistry for introducing alkoxy groups onto nitrogen-containing aromatic rings.

Caption: Proposed workflow for the synthesis of this compound.

Causality Behind Experimental Choices:

-

Step 1 (N-Oxidation): The pyrazine ring is electron-deficient and thus deactivated towards direct electrophilic substitution. N-oxidation creates an N-oxide, which activates the ring positions (especially alpha and gamma to the N-oxide) for subsequent nucleophilic attack or rearrangement after functionalization.

-

Step 2 (Chlorination): Reagents like phosphorus oxychloride (POCl₃) are standard for converting N-oxides into chloro-substituted heterocycles. This step introduces a good leaving group (chloride) onto the ring.

-

Step 3 (Nucleophilic Substitution): The chloro-substituted pyrazine is now an excellent substrate for SₙAr (Nucleophilic Aromatic Substitution) reactions. Sodium methoxide (NaOCH₃) provides the methoxide nucleophile, which displaces the chloride to yield the final methoxylated product. This reaction is typically driven to completion by the formation of a stable salt (NaCl).

Analytical Methodologies